N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885486
InChI: InChI=1S/C13H18N4O2S.ClH/c18-20(19,15-9-10-4-3-7-14-8-10)13-16-11-5-1-2-6-12(11)17-13;/h1-2,5-6,10,14-15H,3-4,7-9H2,(H,16,17);1H
SMILES:
Molecular Formula: C13H19ClN4O2S
Molecular Weight: 330.83 g/mol

N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC15885486

Molecular Formula: C13H19ClN4O2S

Molecular Weight: 330.83 g/mol

* For research use only. Not for human or veterinary use.

N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride -

Specification

Molecular Formula C13H19ClN4O2S
Molecular Weight 330.83 g/mol
IUPAC Name N-(piperidin-3-ylmethyl)-1H-benzimidazole-2-sulfonamide;hydrochloride
Standard InChI InChI=1S/C13H18N4O2S.ClH/c18-20(19,15-9-10-4-3-7-14-8-10)13-16-11-5-1-2-6-12(11)17-13;/h1-2,5-6,10,14-15H,3-4,7-9H2,(H,16,17);1H
Standard InChI Key QMHFYCJUQTZJQS-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)CNS(=O)(=O)C2=NC3=CC=CC=C3N2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride consists of a benzimidazole core fused to a benzene ring, with a sulfonamide group at the 2-position and a piperidine-3-ylmethyl substituent at the N1 position . The hydrochloride salt enhances its solubility, a critical factor for bioavailability. Key structural features include:

  • Benzimidazole Core: A bicyclic system comprising fused benzene and imidazole rings, contributing to planar geometry and π-π stacking interactions .

  • Sulfonamide Group (-SO₂NH₂): Enhances hydrogen-bonding capacity and electrostatic interactions with biological targets .

  • Piperidine-3-ylmethyl Substituent: A six-membered nitrogen-containing ring that introduces conformational flexibility and basicity, facilitating membrane penetration .

Table 1: Molecular Properties of N-(Piperidin-3-ylmethyl)-1H-Benzo[d]Imidazole-2-Sulfonamide Hydrochloride

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₅O₂S
Molecular Weight351.84 g/mol
Hydrogen Bond Donors3 (NH of benzimidazole, NH of sulfonamide, NH⁺ of piperidine)
Hydrogen Bond Acceptors6 (N of imidazole, O of sulfonamide, Cl⁻)
Topological Polar Surface Area102 Ų

Data derived from PubChem entries for analogous benzimidazole derivatives .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Formation of Benzimidazole Core: Condensation of o-phenylenediamine with sulfonic acid derivatives under acidic conditions .

  • Introduction of Piperidine Moiety: Alkylation of the benzimidazole nitrogen using 3-(chloromethyl)piperidine in the presence of a base .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

Key challenges include optimizing reaction yields (reported between 45–60% in analogous syntheses) and minimizing byproducts such as N-alkylated isomers .

Crystallographic Insights

X-ray diffraction studies of related benzimidazole-piperidine compounds reveal:

  • Planar Benzene Ring: Facilitates stacking interactions with aromatic residues in enzyme active sites .

  • Piperidine Chair Conformation: Stabilizes the molecule in hydrophobic environments, as observed in the crystal structure of 2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium dichloride dihydrate (space group P2₁/c, a = 7.2704 Å, b = 11.4750 Å) .

Pharmacological Activities and Mechanisms

Antimicrobial and Antiviral Effects

Benzimidazole derivatives exhibit potent activity against bacterial and viral pathogens:

  • HCV Inhibition: Analogues with piperidine substitutions demonstrated EC₅₀ values as low as 0.007 nM against hepatitis C virus genotype 1b .

  • Antibacterial Action: Sulfonamide-containing derivatives disrupt folate biosynthesis in Staphylococcus aureus (MIC = 2–8 µg/mL) .

Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives

CompoundIC₅₀ (µM) A549 CellsTubulin Inhibition (%)
Nocodazole (Standard)0.1055
Imidazopyridine 140.5159
Imidazopyridine 150.6356

Data adapted from studies on structurally related compounds .

Structure-Activity Relationship (SAR) Analysis

Critical structural determinants of bioactivity include:

  • Piperidine Substituent: Enhances blood-brain barrier penetration and target affinity. Methylation at the 3-position (as in compound 162) increases COX-2 selectivity by 3.71-fold .

  • Sulfonamide Group: Improves solubility and hydrogen-bonding interactions with enzymes like dihydrofolate reductase (Ki = 12 nM) .

  • Chloro Substituents: Electron-withdrawing groups at the benzimidazole 5-position boost antioxidant activity (e.g., 78.68% DPPH radical scavenging at 10 µM) .

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